

A Comparative Guide to Small Molecule Inhibitors of SHP2

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Compound of Interest

Compound Name: *Cphpc*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of prominent small molecule inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Initially, it is important to clarify that **Cphpc** (R-1-[6-[R-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidin-2-carboxylic acid) is an inhibitor of Serum Amyloid P Component (SAP) and not a SHP2 inhibitor. This guide will therefore focus on a factual comparison of well-characterized allosteric inhibitors of SHP2, a critical regulator in oncogenic signaling pathways.

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling cascade. Its dysregulation is implicated in various cancers, making it a prime therapeutic target. The inhibitors discussed herein are primarily allosteric inhibitors that stabilize SHP2 in an auto-inhibited conformation.

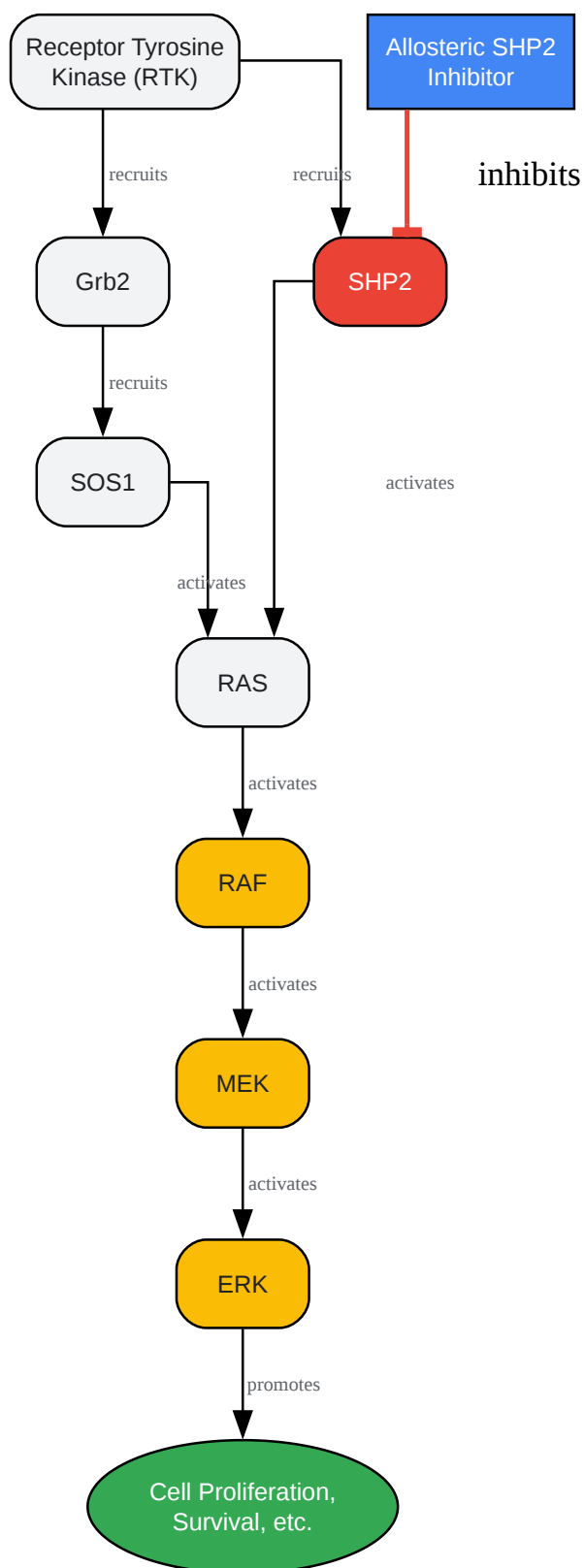
Quantitative Performance Comparison

The following table summarizes the in vitro biochemical and cellular potency of several leading SHP2 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of SHP2 or a cellular signaling event (like ERK phosphorylation) by 50%. Lower values are indicative of higher potency.

Inhibitor	Biochemical IC50 (nM)	Cellular pERK IC50 (nM)	Cell Proliferation IC50 (nM)	Cell Line for Cellular Assays
SHP099	70[1]	250[2][3]	320 (MV4-11), 1730 (TF-1)[4]	KYSE-520, MV4-11, TF-1
TNO155	11[5]	8[6]	100[7]	KYSE-520
RMC-4630	1.29[8]	31 (PC9)	Not widely reported	PC9
IACS-13909	15.7[9][10]	Not specified	~1000 (NCI-H1975)[9]	KYSE-520, NCI-H1975
JAB-3068	25.8[11]	Not specified	2170[11]	KYSE-520

Signaling Pathway and Mechanism of Action

Allosteric SHP2 inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains. This binding event locks the enzyme in a closed, inactive conformation, preventing its interaction with upstream activators and subsequent dephosphorylation of substrates, which ultimately suppresses the RAS-MAPK signaling pathway.



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Caption: SHP2-RAS-MAPK signaling and allosteric inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

SHP2 Enzymatic Inhibition Assay (Fluorescence-Based)

This protocol outlines a typical in vitro assay to determine the IC₅₀ value of an allosteric SHP2 inhibitor.^{[12][13][14][15]}

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of SHP2 by 50%.

Materials:

- Recombinant full-length wild-type SHP2 enzyme
- SHP2 Activating Peptide (e.g., a bisphosphorylated peptide from IRS-1)
- Fluorogenic Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% P-20
- Test Inhibitor (serially diluted in DMSO)
- 384-well black microplates

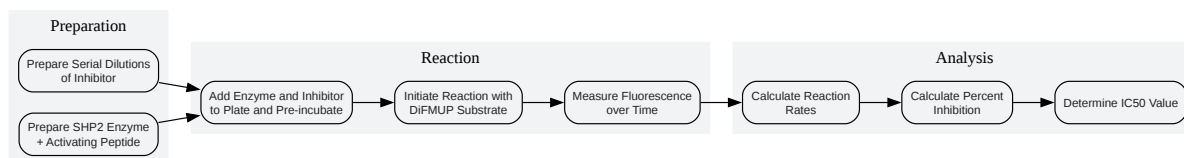
Procedure:

- In a 384-well plate, add the assay buffer, SHP2 enzyme, and the activating peptide.
- Add the serially diluted test inhibitor or DMSO (vehicle control) to the wells.
- Pre-incubate the plate to allow for inhibitor binding and enzyme activation.
- Initiate the enzymatic reaction by adding the DiFMUP substrate.
- Incubate the plate at room temperature, protected from light.

- Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over time.

Data Analysis:

- The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
- Percent inhibition is calculated relative to the DMSO control.
- IC50 values are determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistical equation.



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Caption: Workflow for SHP2 biochemical inhibition assay.

Cellular pERK Inhibition Assay (Western Blot)

This protocol details the assessment of an inhibitor's ability to block SHP2-mediated downstream signaling in a cellular context.^{[16][17]}

Objective: To measure the inhibition of ERK phosphorylation in cells treated with a SHP2 inhibitor.

Materials:

- Relevant cancer cell line (e.g., KYSE-520, which is dependent on SHP2 signaling)

- Cell culture media and supplements
- Test Inhibitor
- Growth factor (e.g., EGF or FGF) for stimulation
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit or Mouse anti-total ERK
- HRP-conjugated secondary antibodies
- SDS-PAGE gels, PVDF membranes, and Western blot reagents
- ECL Western Blotting Substrate

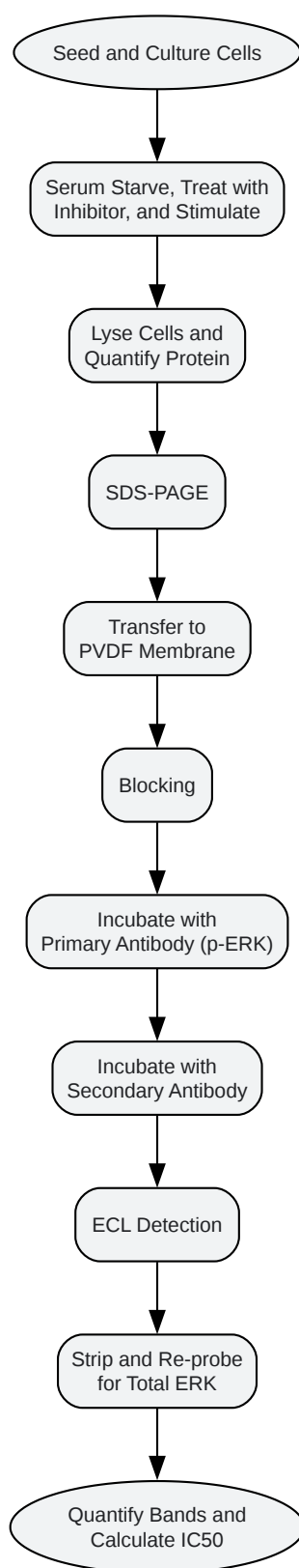
Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates to achieve 70-80% confluency.
 - Serum-starve cells for 12-24 hours to reduce basal p-ERK levels.
 - Pre-treat cells with varying concentrations of the SHP2 inhibitor or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
 - Stimulate cells with a growth factor (e.g., 50 ng/mL EGF) for 5-15 minutes.
- Protein Extraction:
 - Lyse the cells on ice and collect the protein extract after centrifugation.
 - Determine the protein concentration of each sample.
- Western Blotting:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and incubate with the primary antibody against p-ERK.
- Wash and incubate with an HRP-conjugated secondary antibody.
- Detect the chemiluminescent signal.
- Stripping and Re-probing:
 - Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

Data Analysis:

- Quantify the band intensities for p-ERK and total ERK.
- Calculate the ratio of p-ERK to total ERK for each treatment condition.
- Determine the IC₅₀ value by plotting the percent inhibition of ERK phosphorylation against the inhibitor concentration.



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